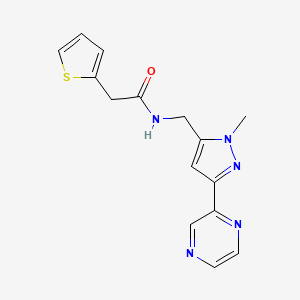

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-20-11(7-13(19-20)14-10-16-4-5-17-14)9-18-15(21)8-12-3-2-6-22-12/h2-7,10H,8-9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZHIBDNJUAGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a comprehensive overview of its biological activity based on diverse sources, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of pyrazole, pyrazine, and thiophene moieties, which contribute to its distinct chemical properties. The molecular formula is , with a molecular weight of approximately 270.34 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrazole and pyrazine rings facilitate hydrogen bonding and π–π interactions, while the thiophene moiety enhances binding affinity through electrostatic interactions. These interactions modulate the activity of target proteins, leading to various biological effects.

Table 1: Summary of Biological Targets

| Target | Type | Effect |

|---|---|---|

| NMDA Receptors | Ion Channel | Modulation of synaptic transmission |

| Enzymes | Various | Inhibition or activation |

| Receptors | GPCRs | Signal transduction modulation |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing pyrazole and thiophene structures have been shown to inhibit tumor growth in various cancer models. A study demonstrated that derivatives with similar scaffolds effectively suppressed the growth of non-small-cell lung carcinoma (NSCLC) cells by inducing apoptosis through caspase activation pathways .

Neuroprotective Effects

The compound's interaction with NMDA receptors suggests potential neuroprotective effects. NMDA receptors are critical in mediating synaptic plasticity and memory function. Positive allosteric modulation of these receptors can enhance cognitive functions and may provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

- Study on Anticancer Activity : A recent study involving derivatives of the compound showed promising results against various cancer cell lines, including breast and lung cancer. The mechanism was linked to the induction of oxidative stress leading to apoptosis in cancer cells .

- Neuropharmacological Evaluation : Another study evaluated the effects of similar compounds on cognitive performance in animal models. Results indicated improved memory retention and learning capabilities, suggesting potential applications in treating cognitive impairments associated with aging .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

- Formation of Pyrazole Intermediate : Cyclization reactions using hydrazine derivatives.

- Coupling with Thiophene Derivatives : Utilizing coupling agents to form the final product.

Table 2: Synthetic Route Overview

| Step | Reagents/Conditions |

|---|---|

| Synthesis of Pyrazole | Hydrazine + 1,3-diketones |

| Coupling with Thiophene | Coupling agents under acidic/basic conditions |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its combination of pyrazine, pyrazole, and thiophene motifs. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings

- Methyl groups (e.g., on pyrazole or pyran rings) enhance metabolic stability by reducing oxidative degradation, as seen in compound 86a .

- Regioisomerism : Positional isomerism (e.g., thiophen-2-yl vs. 3-yl) significantly impacts solubility and activity. For instance, regioisomer 86a outperforms 86b in pharmacokinetic profiles .

- Biological Activity : While the target compound lacks explicit activity data, fluorinated indole-acetamide analogs (e.g., ) demonstrate sub-micromolar kinase inhibition, suggesting that pyrazine-pyrazole-thiophene hybrids may exhibit comparable or superior potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.